molecular formula C7H14N2 B13271389 Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine

Cat. No.: B13271389
M. Wt: 126.20 g/mol
InChI Key: ZZXKCTQNGMSDPR-UHFFFAOYSA-N
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Description

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine is a chemical compound with the molecular formula C7H13N. It is a member of the propargylamine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an aminoethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Dimethylamine and propargyl bromide.

    Solvent: Anhydrous ethanol or methanol.

    Catalyst: Potassium carbonate or sodium hydroxide.

    Temperature: Room temperature to 50°C.

    Reaction Time: 12-24 hours.

The reaction yields this compound as the primary product, which can be purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of new alkylated or acylated derivatives.

Scientific Research Applications

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters, potentially offering therapeutic benefits in conditions like Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(prop-2-yn-1-yl)malonate: Another propargylamine derivative with similar applications in organic synthesis.

    N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: A compound with a propargyl group attached to a naphthalene ring, used in medicinal chemistry.

Uniqueness

Dimethyl((2-[(prop-2-YN-1-YL)amino]ethyl))amine is unique due to its specific structure, which combines a propargyl group with an aminoethyl group. This combination allows for diverse chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine

InChI

InChI=1S/C7H14N2/c1-4-5-8-6-7-9(2)3/h1,8H,5-7H2,2-3H3

InChI Key

ZZXKCTQNGMSDPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC#C

Origin of Product

United States

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